1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride
Description
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is a partially saturated bicyclic heterocyclic compound comprising an imidazole ring fused with a pyrazine ring. The hexahydro designation indicates six hydrogen atoms saturating the bicyclic structure, conferring conformational rigidity and distinct electronic properties. This compound is typically synthesized via condensation reactions involving aminopyrazine derivatives and α-halo ketones or aldehydes, followed by hydrochlorination to enhance solubility and stability . Its hydrochloride salt form improves bioavailability, making it a candidate for pharmacological studies, particularly in targeting protein interactions and enzymatic pathways .
Properties
IUPAC Name |
1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h2,4,6-8H,1,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZYPNZOLWQEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CNC2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744497 | |
| Record name | 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359655-82-5 | |
| Record name | 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions Involving Piperazine Derivatives
The most widely adopted route involves cyclization of 3-(arylaminomethyl)-1-methylpiperazine precursors. As demonstrated by, treating 3-(arylaminomethyl)-1-methylpiperazine (Compound IV) with N,N'-carbonyldiimidazole (CDI) induces intramolecular cyclization, forming the hexahydroimidazo[1,2-a]pyrazine core. This reaction proceeds via nucleophilic attack of the piperazine nitrogen on the carbonyl electrophile, followed by imidazolidinone ring closure (Figure 1). Typical conditions involve dichloromethane (DCM) at 0–5°C for 2–4 hours, yielding 62–68% of the bicyclic intermediate before hydrochloride salt formation.
Table 1: Comparative Analysis of Cyclization Methods
| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-(PhNHCH₂)-1-MePz | CDI | DCM | 0–5 | 3 | 65 ± 3 |
| 3-(BnNHCH₂)-1-MePz | Phosgene | THF | 25 | 6 | 58 ± 2 |
| 3-(PyNHCH₂)-1-MePz | Triphosgene | EtOAc | -10 | 8 | 71 ± 4 |
Abbreviations: Pz = piperazine; CDI = 1,1'-carbonyldiimidazole; THF = tetrahydrofuran
Nucleophilic Substitution Pathways
Alternative approaches exploit the nucleophilic character of the piperazine nitrogens. Source details a two-step protocol:
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Alkylation : Reacting 1-methylpiperazine with α-chloroketones in acetonitrile at reflux (82°C, 12 h) forms 3-(chloromethyl)-1-methylpiperazine intermediates.
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Intramolecular Amination : Treatment with potassium carbonate in DMF at 120°C induces cyclization via SN2 displacement, achieving 57% overall yield.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Iodine catalysis, as reported in for analogous imidazo[1,2-a]pyrazines, enhances reaction rates by polarizing carbonyl groups. Ethanol emerges as the optimal solvent due to its ability to dissolve both polar intermediates and gaseous byproducts (e.g., CO₂). Comparative studies show:
Temperature and Time Dependencies
Low temperatures (0–5°C) favor selectivity for the cis-fused bicyclic product, while elevated temperatures (25–40°C) promote epimerization to the trans isomer. Kinetic studies reveal an activation energy () of 42.3 kJ/mol for the cyclization step, with a rate constant () of s⁻¹ at 25°C.
Hydrochloride Salt Formation and Purification
Acid-Base Titration
The free base is treated with 1.1 equivalents of HCl (2 M in diethyl ether) at -20°C to precipitate the hydrochloride salt. Excess acid reduces yield by promoting decomposition ().
Table 2: Salt Formation Parameters
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| HCl Equivalents | 1.05–1.10 | <1: Incomplete salt |
| >1.2: Decomposition | ||
| Temperature (°C) | -20 to -15 | >0°C: Oil formation |
| Stirring Rate (rpm) | 300–400 | <200: Agglomeration |
Crystallization Techniques
Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals with 99.5% purity (HPLC). XRPD analysis confirms a monoclinic crystal system () with unit cell parameters:
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyrazine derivatives.
Reduction: Reduction reactions can yield partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or allosteric sites, thereby influencing the activity of target proteins .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
| Property | 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine HCl | BIM-46174 | 3-Bromo-Tetrahydroimidazo[1,2-a]pyrazine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~220–240 (estimated) | 634.7 (dimer) | 278.1 |
| Solubility | High (HCl salt) | Moderate in DMSO | Moderate (HCl salt) |
| LogP | ~1.2 (predicted) | 2.8 | 2.5 |
| Metabolic Stability | Stable in microsomes | Hepatic clearance | Rapid oxidation |
Biological Activity
1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, pharmacological properties, and various biological activities based on recent studies and findings.
Synthesis
The synthesis of hexahydroimidazo[1,2-a]pyrazine derivatives typically involves multi-step organic reactions. Notably, one method utilizes a three-component reaction involving propargyl amines and isothiocyanates to produce thiohydantoin-fused tetrahydropyrazine derivatives . The structural complexity of these compounds contributes to their diverse biological activities.
Biological Activity Overview
The biological activity of this compound includes:
- CNS Activity : Studies have indicated that derivatives of this compound exhibit varying degrees of central nervous system (CNS) activity. For example, certain derivatives have shown reduced depressant activity compared to established drugs like Zetidoline .
- Anti-inflammatory Properties : Some hexahydroimidazo derivatives have demonstrated anti-inflammatory effects by inhibiting leukocyte functions. For instance, HIP-4 has been noted for its ability to reduce inflammation in experimental models .
- Quorum Sensing Inhibition : Recent research highlights the compound's potential in inhibiting quorum sensing in bacteria. A related compound was found to significantly hinder biofilm formation without affecting bacterial growth directly .
Pharmacological Properties
A summary of the pharmacological properties observed in various studies is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| CNS Activity | Reduced depressant effects | |
| Anti-inflammatory | Inhibition of leukocyte functions | |
| Quorum Sensing Inhibition | Significant reduction in biofilm formation |
Case Studies
- CNS Activity Study : A series of hexahydroimidazo compounds were tested for their CNS effects. The results indicated that while some exhibited notable activity, others like the 7-phenyl derivatives showed markedly reduced effects compared to traditional CNS depressants .
- Anti-inflammatory Study : In an experimental model assessing inflammatory responses, HIP-4 demonstrated significant inhibition of leukocyte migration and cytokine production. This suggests a potential therapeutic application in treating inflammatory diseases .
- Quorum Sensing Inhibition Study : The extract containing 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione exhibited approximately 99% inhibition against quorum sensing in Pseudomonas aeruginosa, indicating a promising avenue for the development of anti-biofilm agents .
Q & A
Q. What are the established synthetic methodologies for preparing this compound and its derivatives?
The synthesis of imidazo[1,2-a]pyrazine derivatives often involves double cyclization reactions to form hybrid structures. For example:
- Double Cyclization Strategy : A one-pot reaction using substituted benzimidazoles and pyrrolo-pyrazine precursors under acidic conditions yields fused heterocycles. This method is optimized for regioselectivity and functional group tolerance, with yields ranging from 65–85% depending on substituents .
- Hydrochloride Salt Formation : The free base is treated with hydrochloric acid (HCl) in ethanol or dichloromethane, followed by recrystallization to isolate the hydrochloride salt. Purity is confirmed via HPLC (>95%) and elemental analysis .
Q. Key Reaction Conditions :
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzimidazole derivatives | EtOH/HCl | None | 65–85 | |
| Pyrrolo-pyrazine | DCM/HCl | TFA | 72–78 |
Q. How is the structural integrity of the hydrochloride salt confirmed experimentally?
Multi-Technique Characterization :
- NMR Spectroscopy : and NMR are critical for confirming proton environments and carbon connectivity. For example, downfield shifts in aromatic protons (δ 7.2–8.5 ppm) indicate conjugation, while methyl groups in tetrahydro derivatives appear at δ 1.2–2.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] calcd. 354.0604, found 354.0608) validates molecular composition .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for polymorphic forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?
Case Study : Discrepancies in NMR shifts for fluorinated derivatives (e.g., 8c vs. 8o) arise from electronic effects of substituents.
- Methodology :
Example : Fluorine substituents at the 10-position cause deshielding (δ 113.3 ppm, ), while chlorine substituents exhibit distinct splitting patterns .
Q. What strategies optimize the compound’s stability under varying experimental conditions?
Stability Challenges : The hexahydroimidazo-pyrazine core is prone to oxidation in aqueous or acidic environments.
- Solutions :
- Storage : Lyophilize the hydrochloride salt and store under inert gas (N or Ar) at –20°C to prevent degradation .
- Buffered Systems : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays, avoiding prolonged exposure to light .
- Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) to reaction mixtures during long-term studies .
Q. Comparative Stability Data :
| Condition | Degradation (%) | Time (h) | Reference |
|---|---|---|---|
| Aqueous (pH 2.0) | 45 | 24 | |
| Dry N atmosphere | <5 | 72 |
Q. How does the hexahydro configuration influence reactivity in catalytic applications?
Mechanistic Insights :
- Ring Strain : The partially saturated hexahydro structure reduces ring strain compared to fully aromatic analogs, enhancing compatibility with transition-metal catalysts (e.g., Pd or Ru) in cross-coupling reactions .
- Steric Effects : Substituents at the 8a-position hinder nucleophilic attack, necessitating bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings .
Experimental Design Tip : Use kinetic isotope effects (KIE) studies to probe rate-determining steps in catalytic cycles involving deuterated analogs .
Q. What computational tools predict the compound’s pharmacokinetic properties?
In Silico Approaches :
- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates bioavailability (%F = 78–82), blood-brain barrier penetration (logBB = –1.2), and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases) using AMBER or GROMACS, validated by experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
